N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]BUTANAMIDE
Description
Properties
IUPAC Name |
N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-2-6-15(20)18-16-17-13-8-7-12(11-14(13)23-16)24(21,22)19-9-4-3-5-10-19/h7-8,11H,2-6,9-10H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKXNOUYGDWBJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]BUTANAMIDE typically involves multiple steps. One common method includes the reaction of 6-chloro-1,3-benzothiazole with piperidine-1-sulfonyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with butanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the benzothiazole ring.
Scientific Research Applications
Medicinal Chemistry
N-[6-(Piperidine-1-sulfonyl)-1,3-benzothiazol-2-yl]butanamide has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, benzothiazole derivatives have shown promise in targeting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Biological Research
This compound can serve as a tool in biological assays to study its effects on different pathways. The piperidine sulfonyl group may enhance solubility and bioavailability, making it suitable for in vivo studies.
Case Study: Enzyme Inhibition
Inhibitory studies have demonstrated that compounds with piperidine and benzothiazole moieties can effectively inhibit certain proteases, which are crucial in various disease processes. This inhibition can be quantitatively assessed through enzyme activity assays.
Materials Science
The unique structure of this compound suggests potential applications in materials science, particularly in the development of polymers or coatings that require specific chemical properties.
Case Study: Polymer Development
Research into the incorporation of sulfonamide groups into polymeric materials has shown enhanced thermal stability and mechanical properties. Such advancements could lead to innovative applications in coatings and composite materials.
Mechanism of Action
The mechanism of action of N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]BUTANAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular pathways, leading to its observed biological effects. For example, it may inhibit the activity of dihydropteroate synthase, an enzyme involved in folate biosynthesis, thereby exhibiting antibacterial properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with other sulfonamide- and benzothiazole-containing derivatives. Below is a comparative analysis based on the available evidence:
Structural Comparison
Key Observations :
Core Heterocycle Differences: The benzothiazole core in the target compound contrasts with the pyrimidine core in the patented CTPS1 inhibitor . Pyrimidine derivatives, however, may offer better metabolic stability due to reduced susceptibility to oxidative degradation.
Sulfonamide Substituents :
- The piperidine sulfonyl group in the target compound introduces a flexible aliphatic ring, which could improve solubility and modulate selectivity for hydrophobic binding pockets. In contrast, the cyclopropane sulfonamide in the CTPS1 inhibitor provides a rigid, planar structure, favoring entropic gains upon binding.
Pharmacokinetic Implications :
- The butanamide side chain is conserved across both compounds, suggesting a role in maintaining balanced lipophilicity and hydrogen-bonding capacity. However, the absence of specific ADME (absorption, distribution, metabolism, excretion) data in the evidence limits direct comparisons.
Functional Comparison
- Target Specificity: The patented pyrimidine-based compound explicitly targets CTPS1 (cytidine triphosphate synthetase 1), a key enzyme in nucleotide biosynthesis for cancer therapy .
- Potency and Selectivity: Structural analogs with cyclopropane sulfonamides demonstrate nanomolar IC₅₀ values against CTPS1 in preclinical models . Piperidine sulfonyl derivatives may exhibit broader selectivity due to conformational flexibility, though this could reduce target specificity.
Biological Activity
N-[6-(Piperidine-1-sulfonyl)-1,3-benzothiazol-2-yl]butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound features a piperidine sulfonyl group attached to a benzothiazole moiety. The synthesis typically involves several steps:
- Formation of the Benzothiazole Moiety : This is achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
- Introduction of the Piperidine Sulfonyl Group : Sulfonylation of piperidine using sulfonyl chloride is performed.
- Coupling with Butanamide : The final step involves coupling the benzothiazole derivative with butanamide under appropriate conditions, often utilizing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Antimicrobial Activity
Research indicates that compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, studies on related piperidine derivatives have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . While specific data for this compound is limited, its structural analogs suggest potential efficacy in this area.
Enzyme Inhibition
The compound's sulfonamide functionality may confer enzyme inhibitory properties. For example, related compounds have demonstrated strong inhibitory activity against urease and acetylcholinesterase (AChE), which are critical targets in treating conditions like Alzheimer's disease and other neurodegenerative disorders . The inhibition constants (IC50 values) for some derivatives have been reported as low as 0.63 µM, indicating potent activity .
The exact mechanism of action for this compound is not fully elucidated; however, it likely involves interactions with specific molecular targets such as enzymes or receptors. The piperidine sulfonyl group and benzothiazole moiety may enhance binding affinity to these targets, modulating their activity effectively .
Case Studies and Research Findings
Several studies have explored compounds similar to this compound:
Q & A
Q. What are the key synthetic strategies for preparing N-[6-(Piperidine-1-Sulfonyl)-1,3-Benzothiazol-2-yl]Butanamide?
Methodological Answer: The synthesis involves three critical steps (Figure 1):
Formation of the benzothiazole core : Cyclization of a thioamide precursor with a halogenated carbonyl compound under acidic conditions (e.g., using PCl₃ or H₂SO₄) .
Introduction of the piperidine sulfonyl group : Reaction of the benzothiazole intermediate with piperidine-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous DCM or THF .
Butanamide coupling : Amidation via activation of butanoic acid (e.g., using EDCl/HOBt) or coupling with a pre-activated butanamide derivative (e.g., NHS ester) .
Critical Note : Optimize reaction conditions (e.g., temperature, solvent polarity) to avoid over-sulfonylation or byproduct formation.
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer: Use orthogonal analytical techniques:
Q. What physicochemical properties influence its biological testing?
Methodological Answer: Key properties include:
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
Methodological Answer: Compare derivatives with systematic modifications (Table 1):
Q. How to resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?
Methodological Answer: Discrepancies may arise from:
- Assay conditions : Validate enzyme inhibition (e.g., carbonic anhydrase isoforms) at consistent pH and substrate concentrations .
- Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
- Purity verification : Re-evaluate compound purity (>95%) via HPLC and LC-MS to rule out impurity-driven artifacts .
Q. What advanced methods enable synthesis of sulfonamide-modified derivatives?
Methodological Answer:
- Oxidative sulfonylation : Use RuCl₃/NaIO₄ in CCl₄/H₂O to convert thioethers to sulfones (e.g., tert-butyl intermediates) .
- Regioselective functionalization : Protect the benzothiazole NH with Boc groups before sulfonylation to direct reactivity .
- Parallel synthesis : Employ Ugi or Suzuki-Miyaura reactions to diversify the butanamide chain .
Q. What crystallographic challenges arise during structural analysis?
Methodological Answer:
Q. How to identify primary molecular targets in complex biological systems?
Methodological Answer:
- Affinity chromatography : Immobilize the compound on Sepharose beads for pull-down assays .
- Thermal shift assays : Monitor protein melting curves (via SYPRO Orange) to identify stabilized targets .
- Computational docking : Use AutoDock Vina with homology models of sulfonamide-binding enzymes (e.g., CA isoforms) .
Q. What strategies improve purity for in vivo studies?
Methodological Answer:
- Final-step purification : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
- Salt formation : Convert free base to hydrochloride salt via HCl/Et₂O precipitation .
- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to remove hydrophobic impurities .
Q. How to validate mechanistic hypotheses in cell-based assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
